3 beta,5 beta-Dihydroxy-15 beta,16 beta-methylene-5 beta-androst-6-en-17-one
Description
3 beta,5 beta-Dihydroxy-15 beta,16 beta-methylene-5 beta-androst-6-en-17-one is a chemical compound with the molecular formula C20H28O3 . It has a molecular weight of 316.4 g/mol . The IUPAC name for this compound is (1R,2S,3S,5S,7S,10S,11R,14S,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one .
Molecular Structure Analysis
The molecular structure of this compound involves several fused rings. Ring A has a regular chair conformation, while ring C has a slightly distorted chair conformation. Ring B shows an asymmetric half-chair conformation and ring D is in an envelope conformation. Rings A and B are cis-fused, while rings B and C and rings C and D are trans-fused .Scientific Research Applications
Progesterone Antagonists Development
Research in steroid chemistry, specifically in the synthesis of various androstene derivatives, plays a crucial role in developing progesterone antagonists. This includes the synthesis of compounds like 3 beta,17 beta-dihydroxy-7 alpha/7 beta-(4-hydroxyphenyl)-androst-5-ene 3,17-diacetate, which are synthesized through reactions like the Friedel-Crafts reaction. Such developments contribute to advancements in hormone-related therapies and medications (Negi et al., 1995).Synthesis of Internal Standards for Analytical Methods
The synthesis of deuterium-labeled steroids, such as [2 beta,7,7,16 beta-2H4]16 alpha,19-Dihydroxyandrost-4-ene-3,17-dione, from compounds like 3 beta-(tert-butyldimethylsiloxy)-androst-5-ene-17 beta-yl acetate, demonstrates the application of these compounds in creating internal standards for gas chromatography-mass spectrometry. This is significant for accurately measuring endogenous levels of steroids in various research settings (Numazawa et al., 1992).Insights into Metabolic Pathways and Steroid Transformation
Studies on the transformation of the 17-oxo group in 3 beta-acetoxy-5 alpha-androstan-17-one to a 17 alpha-hydroxy group have implications in understanding steroid metabolism and synthesis. The research into improved transformations and yields informs the understanding of androgenic and anabolic steroid metabolism, which is crucial in both clinical and biochemical research (Ohta et al., 1998).Understanding Steroid Conjugates in Mammalian Brain
Research into the extraction and analysis of various steroids from mammalian brains, including 3 beta-hydroxyandrost-5-en-17-one, sheds light on the existence and role of these compounds in the brain. Understanding the presence and function of these steroids and their conjugates, such as sulfates and lipoidal esters, is essential for neuroscience and endocrinology (Mathur et al., 1993).Isomerization Studies in Human Placenta
Mechanistic studies on the isomerization of delta 5-3-ox steroids to delta 4-3-oxo steroids using enzymes from human placenta offer insights into steroid biochemistry. This research, involving compounds like androst-5-ene-3 beta, 17 beta-diol, helps understand steroid hormone biosynthesis and its regulation, which is significant in reproductive biology and medicine (Akhtar et al., 1980).
properties
IUPAC Name |
(1R,2S,3S,5S,7S,10S,11R,14S,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-6-5-15-12(16(18)13-9-14(13)17(18)22)4-8-20(23)10-11(21)3-7-19(15,20)2/h4,8,11-16,21,23H,3,5-7,9-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCDFUCBUZDDIU-MBYPHNFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(C=CC3C2CCC4(C3C5CC5C4=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5C4=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517427 | |
Record name | (2S,4aR,4bS,6aS,7aS,8aS,8bS,10aR)-2,10a-Dihydroxy-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,7a,8,8a,8b,8c,10a-tetradecahydrocyclopropa[4,5]cyclopenta[1,2-a]phenanthren-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3 beta,5 beta-Dihydroxy-15 beta,16 beta-methylene-5 beta-androst-6-en-17-one | |
CAS RN |
82543-15-5 | |
Record name | (3β,5β,15α,16α)-15,16-Dihydro-3,5-dihydroxy-3′H-cycloprop[15,16]androsta-6,15-dien-17-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82543-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3 beta,5 beta-Dihydroxy-15 beta,16 beta-methylene-5 beta-androst-6-en-17-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082543155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,4aR,4bS,6aS,7aS,8aS,8bS,10aR)-2,10a-Dihydroxy-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,7a,8,8a,8b,8c,10a-tetradecahydrocyclopropa[4,5]cyclopenta[1,2-a]phenanthren-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3 beta,5 beta-Dihydroxy-15 beta,16 beta-methylene-5 beta-androst-6-en-17-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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